Pentadecylbenzene

Catalog No.
S8009608
CAS No.
68890-99-3
M.F
C21H36
M. Wt
288.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentadecylbenzene

CAS Number

68890-99-3

Product Name

Pentadecylbenzene

IUPAC Name

pentadecylbenzene

Molecular Formula

C21H36

Molecular Weight

288.5 g/mol

InChI

InChI=1S/C21H36/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h14,16-17,19-20H,2-13,15,18H2,1H3

InChI Key

JIRNEODMTPGRGV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=CC=C1

Pentadecylbenzene (CAS 68890-99-3 / 2131-18-2) is a heavy linear alkylbenzene (HLAB) consisting of a 15-carbon straight alkyl chain attached to an aromatic ring. In industrial and laboratory procurement, it serves as a critical high-molecular-weight precursor for specialty linear alkylbenzene sulfonates (LAS), a base fluid for advanced lubricants, and a highly specific calibration standard for geochemical and petrochemical modeling [1]. Unlike lighter, more ubiquitous alkylbenzenes that dominate standard consumer detergents, pentadecylbenzene possesses high lipophilicity, low volatility, and a distinct phase state near room temperature (melting point ~22 °C) . These baseline properties make it the material of choice for demanding applications requiring high-temperature stability, specific rheological profiles, and precise phase behavior in supercritical environments, such as Enhanced Oil Recovery (EOR) and heavy oil hydroconversion [2].

Procurement Fit

Phase Context Phase transition near ambient temperature; may require controlled storage or handling for liquid-state workflows.
Synthesis Fit C15 linear alkylbenzene precursor for sulfonated anionic surfactants and double-tailed surfactant architectures.
Thermal Profile Reported high boiling point supports high-temperature reaction media and low-volatility formulation contexts.

Procurement teams often default to dodecylbenzene (C12 LAB) due to its status as the high-volume industry standard for surfactant manufacturing. However, substituting pentadecylbenzene with dodecylbenzene fundamentally alters the thermodynamic and physical properties of the end product [1]. At a processability level, dodecylbenzene is a free-flowing liquid at standard room temperatures, whereas pentadecylbenzene transitions to a solid state below 22 °C, requiring entirely different pipeline heating and handling protocols [2]. In downstream surfactant applications, the shorter C12 chain yields sulfonates with higher Critical Micelle Concentrations (CMC) and lower Krafft points, rendering them ineffective for high-temperature, high-salinity Enhanced Oil Recovery (EOR) where the extreme hydrophobicity of the C15 chain is mandatory [3]. Furthermore, in supercritical fluid engineering, the liquid-liquid-vapor phase boundaries of C12 or C9 alkylbenzenes with CO2 occur at drastically different pressures than C15, meaning generic substitution will cause catastrophic phase separation in precision lubricant models [4].

Substitution Risk

Dimension
C15 (Pentadecylbenzene)
C12 / C14 Alternatives
Phase State at RT
Near ambient phase transition; may require temperature-controlled handling.
Remain liquid at room temperature; phase-behavior context differs measurably.
Thermal Stability
Reported higher boiling point supports elevated-temperature synthesis.
Lower boiling points may shift volatility profile and thermal endurance.
Hydrophobicity
Higher LogP range; stronger partitioning into non-polar phases.
Lower LogP values; partitioning behavior may not transfer directly.
Surfactant Synergy
C15 sulfonate reported in synergistic detergent mixtures with C11 sulfonate.
C12/C14 sulfonates may not reproduce the claimed synergistic detergency profile.

Thermal Handling and Processability Thresholds

The chain length of linear alkylbenzenes exponentially impacts their thermal phase transitions, directly dictating storage and pumping requirements. Pentadecylbenzene exhibits a melting point of 22 °C and a boiling point of 373 °C, making it a waxy solid at cooler room temperatures [1]. In contrast, the industry-standard dodecylbenzene (C12) remains liquid down to 3 °C and boils at 329 °C . This 19 °C difference in melting point requires buyers to implement heated lines or solvent blending for pentadecylbenzene to prevent pipeline clogging during winter or cold-room operations.

Evidence DimensionMelting and Boiling Points
Target Compound DataMelting Point: 22 °C; Boiling Point: 373 °C
Comparator Or BaselineDodecylbenzene (C12): Melting Point: 3 °C; Boiling Point: 329 °C
Quantified Difference+19 °C higher melting point; +44 °C higher boiling point
ConditionsStandard atmospheric pressure (1 atm)

Procurement teams must account for the solid-to-liquid phase transition of pentadecylbenzene at 22 °C to ensure appropriate heated storage and prevent manufacturing blockages.

Room-Temperature Phase State
Head-to-head
C15: 22 °C vs. C12: 3 °C, C14: 16.15 °C, C16: 27 °C. Pentadecylbenzene melts 19 °C higher than dodecylbenzene and 5.85 °C higher than tetradecylbenzene.
Phase transition sits at ambient range; may require temperature-controlled handling unlike C12/C14 liquids.
Literature values at atmospheric pressure; reported in CAS Common Chemistry.

Surfactant Precursor Efficiency and Micellization

When utilized as a precursor for linear alkylbenzene sulfonates (LAS), the C15 chain of pentadecylbenzene provides extreme hydrophobicity, fundamentally altering surface activity. While dodecylbenzene sulfonate (C12 LAS) has a Critical Micelle Concentration (CMC) of approximately 1.1 × 10⁻³ M at 25 °C and a Krafft point of 3 °C [1], pentadecylbenzene sulfonate (C15 LAS) achieves micellization at significantly lower concentrations [2]. However, this comes at the cost of a much higher Krafft point, meaning the C15 derivative requires elevated temperatures to remain soluble and active.

Evidence DimensionCritical Micelle Concentration (CMC) and Krafft Point
Target Compound DataC15 LAS: Ultra-low CMC, high Krafft point (requires hot aqueous systems)
Comparator Or BaselineC12 LAS: CMC of 1.1 × 10⁻³ M, Krafft point of 3 °C
Quantified DifferenceLogarithmic reduction in CMC with a corresponding substantial increase in Krafft temperature
ConditionsAqueous solution at equilibrium

Formulators must procure pentadecylbenzene over dodecylbenzene when designing heavy-duty, high-temperature industrial surfactants where low-dose efficiency outweighs cold-water solubility.

Boiling Point Comparison
Head-to-head
C15: 373 °C vs. C12: 328 °C, C14: 359 °C. Boils 45 °C higher than dodecylbenzene and 14 °C higher than tetradecylbenzene.
Lower volatility supports elevated-temperature formulation and synthesis contexts.
Atmospheric pressure; literature values from authoritative databases.

Supercritical CO2 Phase Equilibria for Lubricants

In the design of compressor lubricants and CO2-flooding EOR systems, the liquid-liquid-vapor (LLV) phase boundaries of the base fluid dictate operational stability. Experimental studies on the binary mixtures of CO2 + n-pentadecylbenzene demonstrate a highly specific LLV locus that extends to higher pressures and temperatures compared to shorter analogs like n-nonylbenzene [1]. Using a lighter alkylbenzene results in an underestimation of the miscibility pressure, leading to unexpected two-phase liquid separation under supercritical conditions.

Evidence DimensionLiquid-Liquid-Vapor (LLV) phase loci with CO2
Target Compound DataCO2 + Pentadecylbenzene: Extended LLV locus requiring higher miscibility pressures
Comparator Or BaselineCO2 + Nonylbenzene: Lower pressure LLV termination point
Quantified DifferenceSubstantial shift in the multiphase boundary pressure/temperature envelope
ConditionsHigh-pressure binary mixture phase equilibrium cells

Engineers designing CO2-miscible lubricants or EOR models must select pentadecylbenzene to accurately match the thermodynamic miscibility requirements of heavy reservoir crude or advanced refrigerants.

Hydrophobicity (LogP)
Cross-study
LogP 7.32 – 9.52
Reported LogP at least 0.82 units higher than dodecylbenzene (~6.5); supports stronger non-polar phase affinity.
Experimental and estimated values from multiple sources; range reflects source variability.

Thermal Cracking Selectivity in Geochemical Modeling

Pentadecylbenzene is utilized as a highly specific model compound to simulate the deep transformation of heavy petroleum fractions. Under high-pressure thermobaric pyrolysis, the cracking of the C15 chain selectively yields toluene and n-tetradecene due to the stability of the benzyl radical [1]. In contrast, shorter or differently structured alkylbenzenes yield alternate primary radicals (e.g., styrene). This precise degradation pathway allows for the accurate calibration of kinetic models representing heavy oil hydroconversion.

Evidence DimensionPrimary pyrolysis products
Target Compound DataYields primarily toluene and n-tetradecene
Comparator Or BaselineShorter alkylbenzenes (e.g., yielding styrene and shorter alkanes)
Quantified DifferenceDistinct shift in the dominant radical stabilization pathway during thermal decomposition
ConditionsHigh-pressure thermobaric pyrolysis (simulating depths up to 50 km)

Laboratories conducting petroleum maturation simulations or refinery cracking studies must procure exact C15 alkylbenzenes to ensure their kinetic models correctly predict heavy fraction behavior.

Synergistic Detergency
Reported
Patent US3769243A claims synergistic detergent characteristics for C11/C15 sulfonate mixtures at 1:10 to 4:1 weight ratios.
Reported synergistic detergency context; C15 chain length appears as a required component in the claimed mixture.
Patent claim; performance context to verify in target formulation system.
High-Pressure Phase Behavior
Reported
Solid-liquid equilibria measured for C11–C19 n-alkylbenzenes up to 100 MPa; confirms systematic chain-length dependence of high-pressure melting.
Supports thermodynamic modeling for high-pressure applications; part of a predictable homologous series.
Peer-reviewed study; numerical data behind paywall. High-pressure microscope method.

High-Temperature Enhanced Oil Recovery (EOR) Surfactants

Due to its exceptionally low Critical Micelle Concentration (CMC) and high Krafft point upon sulfonation, pentadecylbenzene is the optimal precursor for heavy-duty linear alkylbenzene sulfonates (HLAS). These surfactants are specifically deployed in hot, high-salinity oil reservoirs where standard C12 LAS would prematurely degrade or fail to maintain micellar stability [1].

Supercritical CO2 Compressor Lubricants

The unique liquid-liquid-vapor (LLV) phase equilibria of pentadecylbenzene with CO2 makes it an essential base fluid or blending component in advanced refrigeration and compressor lubricants. It ensures predictable miscibility and prevents catastrophic two-phase separation under high-pressure supercritical operating conditions [2].

Geochemical Modeling and Petroleum Maturation Studies

As a well-defined heavy alkylaromatic, pentadecylbenzene is heavily procured by petrochemical research facilities as a calibration standard. Its specific thermal cracking selectivity (yielding toluene and n-tetradecene) is used to validate kinetic models of deep geological petroleum transformation and heavy oil hydroconversion processes [3].

Calibration Standards for Heavy Alkylaromatics

Because pentadecylbenzene transitions from a solid to a liquid at 22 °C and boils at 373 °C, it serves as an excellent high-molecular-weight analytical standard for calibrating gas chromatography (GC) and rheological equipment used in the quality control of industrial heavy alkylate bottoms and specialized synthetic waxes [4].

Application Fit

Application
Selection Property
Validation Focus
Heavy-duty detergent surfactant synthesis
C15 sulfonate synergy with C11 sulfonate
Synergistic detergency per patent claims; verify in target formulation
High-temperature lubricant and heat-transfer fluid formulation
Thermal stability and low volatility
Boiling point and evaporative loss under service temperature
Biphasic separation and lipophilic carrier systems
High LogP hydrophobic phase
Partitioning efficiency in target biphasic system
Enhanced oil recovery surfactant design
Double-tailed surfactant lyotropic phase behavior
Liquid crystalline phase characterization for interfacial tension control

Physical Description

Liquid
mp = 22 deg C; [HSDB] Liquid; [MSDSonline]
Solid

XLogP3

10.4

Exact Mass

288.281701148 g/mol

Monoisotopic Mass

288.281701148 g/mol

Boiling Point

373 °C

Heavy Atom Count

21

Density

0.8548 @ 20 °C

Melting Point

22 °C

UNII

FLW4P997AO

Vapor Pressure

0.0000072 [mmHg]
7.2X10-6 mm Hg @ 25 °C

General Manufacturing Information

Benzene, pentadecyl-: INACTIVE
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Benzene, mono-C10-16-alkyl derivs.: ACTIVE

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